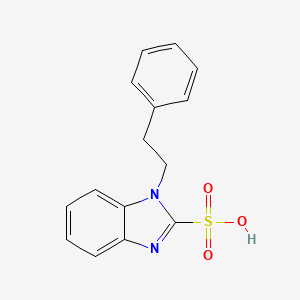![molecular formula C20H19BrClN3O2S B4045853 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B4045853.png)
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide
Overview
Description
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide is a complex organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the condensation of 4-bromobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the thiazolidinone ring . The final step involves the acylation of the thiazolidinone with 5-chloro-2-methylaniline under specific reaction conditions to obtain the target compound . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways . It binds to these targets, disrupting their normal function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide include other thiazolidinones and imidazoles. Compared to these compounds, it exhibits unique structural features, such as the presence of both bromine and chlorine substituents, which contribute to its distinct biological activities. Some similar compounds include:
- 2-(4-bromophenyl)-3-ethyl-4-oxo-1,3-thiazolidine
- N-(5-chloro-2-methylphenyl)-2-oxo-1,3-thiazolidine-4-carboxamide
- 2-(4-bromophenyl)-1,3-thiazolidine-4-carboxylic acid
Properties
IUPAC Name |
2-[2-(4-bromophenyl)imino-3-ethyl-4-oxo-1,3-thiazolidin-5-yl]-N-(5-chloro-2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrClN3O2S/c1-3-25-19(27)17(28-20(25)23-15-8-5-13(21)6-9-15)11-18(26)24-16-10-14(22)7-4-12(16)2/h4-10,17H,3,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJJNONJYMZJQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=NC2=CC=C(C=C2)Br)CC(=O)NC3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-chlorobenzyl)oxy]ethyl}-1H-1,2,4-triazole-5-carboxamide](/img/structure/B4045770.png)
![methyl {4-[2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl]-1-piperazinyl}(oxo)acetate](/img/structure/B4045776.png)
![3-[(Furan-2-ylmethyl)amino]-1-(4-iodophenyl)pyrrolidine-2,5-dione](/img/structure/B4045787.png)
![N-(4-Chlorophenyl)-2-{1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B4045792.png)
![N-1,3-thiazol-2-yl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)acetamide](/img/structure/B4045796.png)
![4-(butan-2-yloxy)-N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B4045804.png)
![N-{4-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]-2-methoxyphenyl}furan-2-carboxamide](/img/structure/B4045811.png)
![Ethyl 4-({4-[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoyl}amino)benzoate](/img/structure/B4045817.png)

![2-[(4-BENZYLPIPERIDIN-1-YL)METHYL]-6-HYDROXY-2,3-DIHYDROPYRIDAZIN-3-ONE](/img/structure/B4045819.png)
![1-(3-Chlorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B4045825.png)
![6,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4045833.png)
![Ethyl 4-{3-[4-(2-hydroxyphenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4045845.png)
![(2Z)-3-[(3,4-DIMETHOXYPHENYL)METHYL]-2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZINANE-6-CARBOXYLIC ACID](/img/structure/B4045858.png)
